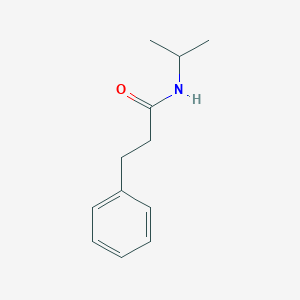
N-Isopropyl-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-3-phenylpropanamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .
Synthesis Analysis
The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . A simple method for the direct reduction of secondary amides uses only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . This reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .Molecular Structure Analysis
The molecular structure of N-Isopropyl-3-phenylpropanamide consists of 12 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
N-Isopropyl-3-phenylpropanamide is a solid at room temperature . It has a molecular weight of 191.27 .Wissenschaftliche Forschungsanwendungen
-
Material Science
- Application : N-Isopropyl-3-phenylpropanamide is used in the preparation of poly(N-isopropyl methacrylamide)-based hydrogel microspheres .
- Method of Application : These microspheres are prepared via aqueous free radical precipitation polymerization . The microgels have a peculiar heterogeneous structure, for example a core–shell and non-thermoresponsive nanostructure in the core region, that originates from the precipitation polymerization process .
- Results : The microgels have a volume-transition temperature of 43 C . These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .
-
Medicinal Applications
-
Chemical Synthesis
- Application : N-Isopropyl-3-phenylpropanamide is used in the chemoselective reduction of secondary amides and lactams to amines .
- Method of Application : The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . The method involves the use of only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . The reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .
- Results : It is noteworthy that N-isopropyl-3-phenylpropanamide, an aliphatic amide, also reacted smoothly to give amine in 70% yield .
-
Pharmaceutical Industry
- Application : N-Isopropyl-3-phenylpropanamide is used in the pharmaceutical industry, but the specific application is not mentioned in the source .
- Method of Application : The specific methods of application in the pharmaceutical industry are not mentioned in the source .
- Results : The specific results or outcomes obtained are not mentioned in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-phenyl-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLCOGVOHEKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337321 |
Source


|
| Record name | N-Isopropyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-3-phenylpropanamide | |
CAS RN |
56146-87-3 |
Source


|
| Record name | N-Isopropyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


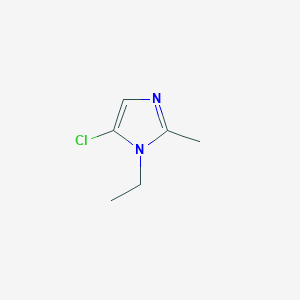

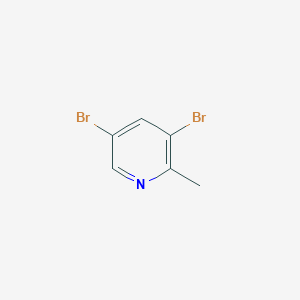
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)
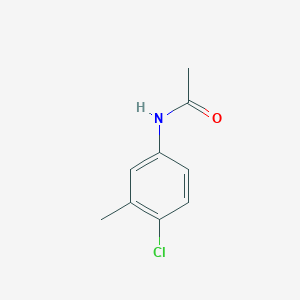
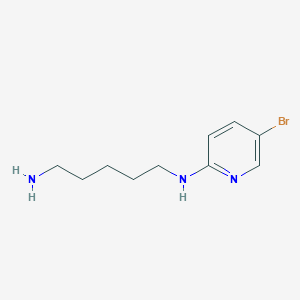
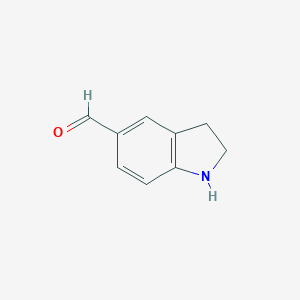
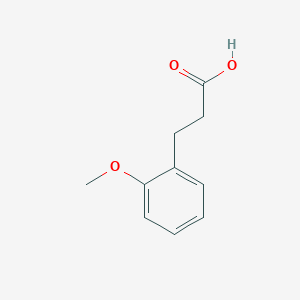
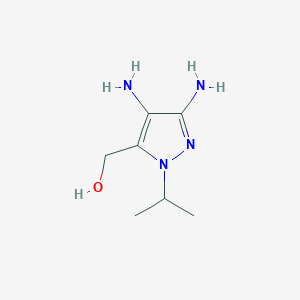
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
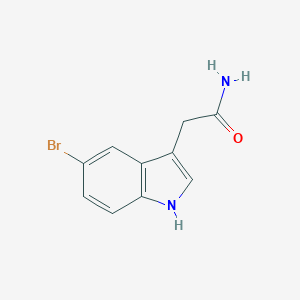
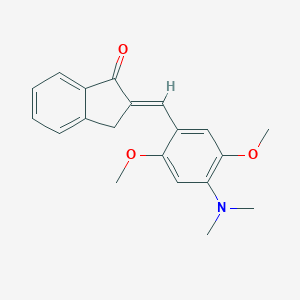
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)